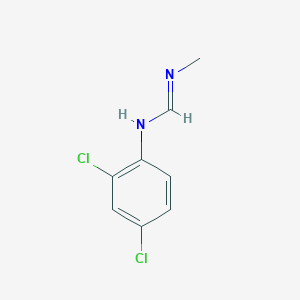![molecular formula C22H28N2O B14461588 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one CAS No. 73060-43-2](/img/structure/B14461588.png)
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one is an organic compound characterized by the presence of a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a butyl group and the other with a hexanone chain. This compound is part of the azo compounds family, known for their vivid colors and applications in dyeing and pigmentation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-butylaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hexanone to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions: 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amines.
Substitution: Results in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and pigments due to its vivid color.
Mecanismo De Acción
The mechanism of action of 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one involves its interaction with molecular targets through its diazenyl group. The compound can undergo redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
- 4-[(E)-(4-Butylphenyl)diazenyl]phenol
- 4-[(E)-(4-Butylphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Butylphenyl)diazenyl]aniline
Uniqueness: 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexanone chain differentiates it from other similar azo compounds, influencing its reactivity and applications.
Propiedades
Número CAS |
73060-43-2 |
|---|---|
Fórmula molecular |
C22H28N2O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-[4-[(4-butylphenyl)diazenyl]phenyl]hexan-1-one |
InChI |
InChI=1S/C22H28N2O/c1-3-5-7-9-22(25)19-12-16-21(17-13-19)24-23-20-14-10-18(11-15-20)8-6-4-2/h10-17H,3-9H2,1-2H3 |
Clave InChI |
SNIQQFDCMDLVFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


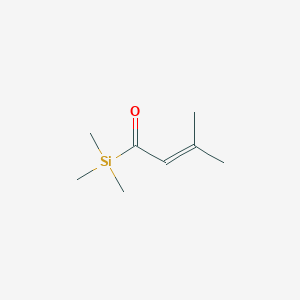
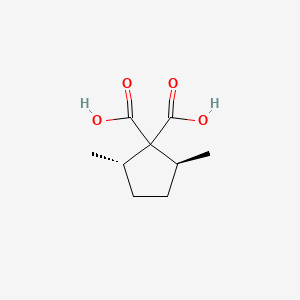
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
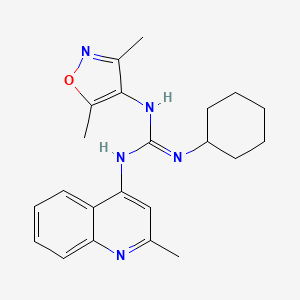
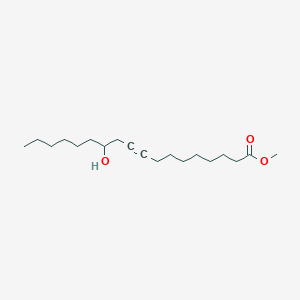
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)


